3-(Octadecylsulfanyl)prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecylsulfanyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a long octadecyl chain attached to a prop-2-en-1-ol backbone via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)prop-2-EN-1-OL typically involves the reaction of octadecylthiol with an appropriate allylic alcohol under specific conditions. One common method is the nucleophilic substitution reaction where octadecylthiol reacts with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Octadecylsulfanyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form saturated alcohols.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Octadecylsulfanyl)prop-2-EN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Octadecylsulfanyl)prop-2-EN-1-OL involves its interaction with molecular targets through its sulfanyl and allylic alcohol groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The long octadecyl chain allows for integration into lipid bilayers, making it useful in membrane studies.
Comparison with Similar Compounds
Similar Compounds
3-(Hexadecylsulfanyl)prop-2-EN-1-OL: Similar structure but with a shorter hexadecyl chain.
3-(Dodecylsulfanyl)prop-2-EN-1-OL: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
3-(Octadecylsulfanyl)prop-2-EN-1-OL is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with long hydrophobic tails, such as in surfactants and membrane studies.
Properties
CAS No. |
65501-70-4 |
---|---|
Molecular Formula |
C21H42OS |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-octadecylsulfanylprop-2-en-1-ol |
InChI |
InChI=1S/C21H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h18,21-22H,2-17,19-20H2,1H3 |
InChI Key |
AGTBNEGSMMNUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.